N-(3-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide
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Overview
Description
N-(3-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a 3-chlorophenyl group, a 2-(dimethylamino)ethyl group, and a 4-nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-nitrobenzoic acid, undergoes nitration to introduce the nitro group at the para position.
Amidation: The nitrated product is then subjected to amidation with 3-chloroaniline to form N-(3-chlorophenyl)-4-nitrobenzamide.
Alkylation: The final step involves the alkylation of the amide with 2-(dimethylamino)ethyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: N-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and 3-chloroaniline.
Scientific Research Applications
N-(3-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and the dimethylaminoethyl moiety can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-benzamide: Lacks the nitro group, which may affect its chemical reactivity and biological activity.
N-(3-Chlorophenyl)-N-(2-(methylamino)ethyl)-4-nitrobenzamide: Contains a methylamino group instead of a dimethylamino group, potentially altering its properties.
Uniqueness
N-(3-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide is unique due to the combination of the 3-chlorophenyl, 2-(dimethylamino)ethyl, and 4-nitrobenzamide moieties. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
853334-48-2 |
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Molecular Formula |
C17H18ClN3O3 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide |
InChI |
InChI=1S/C17H18ClN3O3/c1-19(2)10-11-20(16-5-3-4-14(18)12-16)17(22)13-6-8-15(9-7-13)21(23)24/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
OXZWFOOCQQPOBR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C1=CC(=CC=C1)Cl)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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